molecular formula C21H16N2O6 B5045738 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide

4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide

Cat. No.: B5045738
M. Wt: 392.4 g/mol
InChI Key: OMBQMWSVABRSAE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a dibenzofuran moiety, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide typically involves multiple steps. One common approach is the nitration of 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, followed by the introduction of the nitro group at the 3-position of the benzamide ring. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide
  • 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
  • 4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide

Uniqueness

4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical and biological properties. Its dibenzofuran moiety also contributes to its unique structural and functional characteristics, differentiating it from other similar compounds.

Properties

IUPAC Name

4-methoxy-N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-27-18-8-7-12(9-16(18)23(25)26)21(24)22-15-11-19-14(10-20(15)28-2)13-5-3-4-6-17(13)29-19/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBQMWSVABRSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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